Tetrahexylammonium hydrogensulfate

Catalog No.
S729033
CAS No.
32503-34-7
M.F
C24H52NO4S-
M. Wt
450.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahexylammonium hydrogensulfate

CAS Number

32503-34-7

Product Name

Tetrahexylammonium hydrogensulfate

IUPAC Name

tetrahexylazanium;sulfate

Molecular Formula

C24H52NO4S-

Molecular Weight

450.7 g/mol

InChI

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2

InChI Key

RULHPTADXJPDSN-UHFFFAOYSA-L

SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-]

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-]

Phase-Transfer Catalysis

Phase-transfer catalysis involves facilitating reactions between immiscible liquids, such as water and organic solvents. THAHS acts as a catalyst by shuttling ions between the two phases, allowing them to interact and participate in the reaction. This unique property makes THAHS valuable for various organic reactions in biphasic systems.

Here are some specific research applications of THAHS as a phase-transfer catalyst:

  • Epoxidation of α,β-unsaturated ketones: THAHS can facilitate the epoxidation of α,β-unsaturated ketones using an oxidant like sodium perborate in a biphasic system containing water and dichloromethane. [Source: Sigma-Aldrich product page for Tetrahexylammonium hydrogen sulfate, ]
  • Transfer hydrogenolysis of aryl bromides: THAHS can be used as a catalyst for the transfer hydrogenolysis of aryl bromides using aqueous sodium formate and a palladium-based catalyst in a two-phase system. [Source: Sigma-Aldrich product page for Tetrahexylammonium hydrogen sulfate, ]
  • Carbonylation of benzylic and allylic bromides: THAHS can also catalyze the carbonylation of benzylic and allylic bromides to form carboxylic esters under biphasic conditions. [Source: Sigma-Aldrich product page for Tetrahexylammonium hydrogen sulfate, ]

Tetrahexylammonium hydrogensulfate is a quaternary ammonium salt with the molecular formula C24H53NO4S\text{C}_{24}\text{H}_{53}\text{NO}_4\text{S} and a CAS number of 32503-34-7. This compound is characterized by its long hydrocarbon chains, which contribute to its unique properties as a phase-transfer catalyst and reagent in various

Safety Information:

While detailed hazard information is limited, THAH should be handled with care due to its potential:

  • Skin and eye irritation: The cationic nature might irritate upon contact [].
  • Environmental impact: Improper disposal could contaminate water sources due to the ionic nature.
, primarily as a phase-transfer catalyst. It enhances the reaction rates of organic compounds in two-liquid phase systems by solubilizing reactants that would otherwise be insoluble. For instance, it can facilitate nucleophilic substitutions and other organic transformations by helping to transport reactants across phase boundaries .

Tetrahexylammonium hydrogensulfate can be synthesized through various methods, commonly involving the reaction of hexylamine with sulfuric acid or hydrogen sulfate salts. The general synthetic route includes:

  • Formation of Tetrahexylammonium Bromide:
    • React hexylamine with an appropriate alkyl halide (e.g., hexyl bromide) to form tetrahexylammonium bromide.
  • Conversion to Hydrogensulfate:
    • Treat the resulting tetrahexylammonium bromide with sulfuric acid to produce tetrahexylammonium hydrogensulfate.

This method allows for the efficient production of tetrahexylammonium hydrogensulfate for laboratory and industrial applications .

Tetrahexylammonium hydrogensulfate has several applications:

  • Phase-Transfer Catalysis: It is widely used to facilitate reactions in biphasic systems, allowing for improved reaction rates and yields.
  • Analytical Chemistry: The compound is utilized in techniques such as chromatography for separating various organic compounds.
  • Organic Synthesis: It serves as a reagent in numerous organic transformations, enhancing the efficiency of reactions involving polar and non-polar substrates .

Tetrahexylammonium hydrogensulfate belongs to a class of quaternary ammonium salts that share similar properties but differ in their alkyl chain lengths or functional groups. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Tetrabutylammonium hydrogensulfateC16H37NO4S\text{C}_{16}\text{H}_{37}\text{NO}_4\text{S}Shorter alkyl chains; commonly used in similar applications .
Tetraoctylammonium hydrogensulfateC32H69NO4S\text{C}_{32}\text{H}_{69}\text{NO}_4\text{S}Longer alkyl chains; may exhibit different solubility properties.
Tetraethylammonium hydrogensulfateC8H18NO4S\text{C}_{8}\text{H}_{18}\text{NO}_4\text{S}Significantly shorter chains; used in specific catalytic processes.

Uniqueness: Tetrahexylammonium hydrogensulfate's uniqueness lies in its balance between solubility and catalytic efficiency due to its medium-length hydrocarbon chains, making it suitable for a wide range of organic reactions while maintaining effective phase transfer capabilities.

Industrial-Scale Production Techniques

Industrial production of tetrahexylammonium hydrogensulfate relies on well-established quaternization methodologies that have been optimized for large-scale manufacturing operations [1] [2]. The primary industrial approach involves the direct reaction of trihexylamine with sulfuric acid or dimethyl sulfate under controlled conditions to achieve high conversion rates and product purity [3] [4].

The quaternization reaction represents the most widely adopted industrial method, typically conducted in specialized reactor systems designed to handle the exothermic nature of the process [1] [3]. Reaction temperatures are maintained between 80°C and 100°C, with reaction times ranging from 2 to 3 hours to ensure complete conversion of the tertiary amine precursor [3] [5]. Industrial facilities commonly achieve yields of 90 to 98% through this methodology, making it economically viable for large-scale production [1] [3].

Continuous flow processes have emerged as a particularly efficient industrial technique, involving the continuous introduction of reactants into pipe reactor systems operating at temperatures between 120°C and 350°C [2]. These systems maintain controlled pressure conditions ranging from 1 to 100 kilograms per square centimeter, with optimal performance typically achieved at 2 to 10 kilograms per square centimeter [2]. The continuous flow approach significantly reduces reaction times to 5 to 30 minutes while maintaining high conversion rates exceeding 90% [2].

High-temperature autoclave methods provide another industrial option, particularly suitable for facilities requiring batch processing capabilities [2]. These systems operate in airtight containers at temperatures between 140°C and 300°C, utilizing excess heterocyclic compounds in ratios of 2 to 20 equivalents relative to the alkyl halide substrate [2]. Reaction completion typically occurs within 5 minutes to 2 hours, achieving conversion rates of 94 to 98% [2].

MethodDescriptionReaction TimeYieldAdvantages
Quaternization ReactionReaction of tertiary amine (trihexylamine) with sulfuric acid or dimethyl sulfate to form quaternary ammonium salt2-3 hours90-98%High purity, established method
Continuous Flow ProcessContinuous introduction of reactants into a pipe reactor at 120-350°C with controlled pressure (1-100 kg/cm²)5-30 minutesHigh yield (>90%)Efficient for large-scale production, short reaction time
High-Temperature Autoclave MethodReaction in airtight container at 140-300°C with excess heterocyclic compound (2-20 equiv)5 minutes to 2 hours94-98%High conversion rate, controlled conditions
Pipe Reactor SystemContinuous flow system with temperature control (150-250°C) and pressure regulation (2-10 kg/cm²)Continuous processHigh conversion rateContinuous production, industrial scalability

Laboratory-Scale Synthetic Routes

Laboratory synthesis of tetrahexylammonium hydrogensulfate employs several methodologies tailored to small-scale production requirements while maintaining high product quality and purity [6] [7]. Direct quaternization remains the most straightforward laboratory approach, involving the reaction of trihexylamine with sulfuric acid or dimethyl sulfate under controlled conditions [3] [8].

The direct quaternization method typically proceeds at room temperature to 80°C over periods of 2 to 3 hours, achieving yields ranging from 85 to 95% [3] [8]. This approach requires careful temperature control to manage the exothermic reaction while ensuring complete conversion of the tertiary amine substrate [3]. Product isolation involves filtration followed by washing with ice water to remove unreacted starting materials and byproducts [3] [9].

Ion exchange methodology provides an alternative laboratory route, particularly useful when starting from tetrahexylammonium halide precursors [6] [10]. This method involves treating tetrahexylammonium halide with sulfuric acid in aqueous solution at room temperature [3] [10]. The process typically achieves yields of 80 to 90% and requires subsequent recrystallization from appropriate solvents to achieve desired purity levels [9] [11].

Phase transfer catalysis applications in laboratory synthesis utilize tetrahexylammonium chloride as a starting material, reacting it with sulfuric acid in biphasic systems at room temperature [6] [12]. This methodology achieves yields of 75 to 85% and offers advantages in terms of reaction selectivity and mild reaction conditions [6] [12]. Product isolation requires extraction followed by crystallization to separate the desired product from the reaction mixture [12] [9].

Solvent-free synthesis approaches have gained attention in laboratory settings due to their environmental benefits and high yields [13] [14]. These methods involve neat reactions between trihexylamine and sulfuric acid at temperatures between 70°C and 100°C, achieving remarkable yields of 90 to 98% [13] [14]. The absence of solvents simplifies product isolation, as the desired product can be obtained through direct crystallization from the reaction mixture [13] [14].

MethodReagentsConditionsPurificationYield
Direct QuaternizationTrihexylamine + H₂SO₄ or (CH₃O)₂SO₂Room temperature to 80°C, 2-3 hoursFiltration, washing with ice water85-95%
Ion Exchange MethodTetrahexylammonium halide + H₂SO₄Room temperature, aqueous solutionRecrystallization from appropriate solvent80-90%
Phase Transfer CatalysisTetrahexylammonium chloride + Sulfuric acidBiphasic system, room temperatureExtraction, crystallization75-85%
Solvent-Free SynthesisTrihexylamine + Sulfuric acid (neat reaction)70-100°C, solvent-free conditionsDirect crystallization from reaction mixture90-98%

Counterion Exchange Strategies for Derivative Formation

Counterion exchange represents a fundamental approach for generating tetrahexylammonium derivatives with different anionic components while maintaining the integrity of the quaternary ammonium cation [15] [10]. These strategies enable the preparation of specialized derivatives tailored to specific applications requiring particular ionic properties or solubility characteristics [15] [10].

Anion exchange resin methodology provides the most efficient approach for counterion exchange, utilizing specialized resins such as Dowex in appropriate ionic forms [10]. This technique achieves exchange efficiencies exceeding 95% for common counterions including chloride, bromide, hydrogensulfate, and nitrate [10]. The process involves passing aqueous solutions of the starting quaternary ammonium salt through the resin bed under controlled flow conditions [10].

Precipitation methods exploit solubility differences between various quaternary ammonium salts to achieve counterion exchange [10] [9]. This approach proves particularly effective for incorporating multivalent anions such as phosphate, sulfate, and carbonate [10]. Exchange efficiencies typically range from 70 to 95%, depending on the specific counterions involved and reaction conditions [10] [9].

Solvent extraction techniques utilize the differential partitioning of ion pairs between aqueous and organic phases to achieve counterion exchange [10]. This methodology proves especially suitable for incorporating large organic anions into the quaternary ammonium structure [10]. Exchange efficiencies typically range from 60 to 80%, with the method offering advantages in terms of selectivity for specific anionic species [10].

Metathesis reactions provide a direct approach to counterion exchange through reaction with salts containing the desired counterion [10]. This methodology offers versatility in terms of accessible counterions but may require careful optimization to minimize side reactions and purification challenges [10]. Exchange efficiencies vary considerably, ranging from 50 to 90% depending on the specific reaction conditions and counterions involved [10].

MethodDescriptionSuitable CounterionsEfficiencyLimitations
Anion Exchange ResinUsing ion exchange resins (e.g., Dowex) to exchange counterionsCl⁻, Br⁻, HSO₄⁻, NO₃⁻High (>95% exchange)Scale limitations, resin cost
Precipitation MethodPrecipitation of desired salt using solubility differencesPO₄³⁻, SO₄²⁻, CO₃²⁻Moderate to high (70-95%)Solubility constraints, purification challenges
Solvent ExtractionExtraction of ion pairs into organic solventsLarge organic anionsModerate (60-80%)Solvent waste, incomplete exchange
Metathesis ReactionDirect reaction with salt containing desired counterionVarious inorganic and organic anionsVariable (50-90%)Side reactions, purification issues

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies have emerged as environmentally sustainable alternatives to traditional solution-based approaches, offering advantages in terms of reaction efficiency, product purity, and waste minimization [16]. These techniques exploit various physical and chemical principles to achieve high conversion rates without the use of organic solvents [16].

Melt reaction methodology represents a particularly effective solvent-free approach, conducting the quaternization reaction in the molten state at temperatures above the melting point of the reactants [16]. For tetrahexylammonium hydrogensulfate synthesis, this typically involves temperatures between 98°C and 100°C, corresponding to the melting point range of the product [6] [17]. This methodology achieves exceptional yields of 90 to 100% while eliminating solvent waste entirely [16].

Ball milling techniques utilize mechanical energy to promote the quaternization reaction at room temperature, eliminating the need for elevated temperatures or solvents [16]. This environmentally friendly approach achieves yields of 75 to 90% through the application of mechanical force to facilitate molecular interactions between reactants [16]. The energy-efficient nature of this methodology makes it particularly attractive for sustainable synthesis applications [16].

Kneading techniques involve mechanical mixing with minimal or no solvent addition, typically operating at temperatures ranging from room temperature to 70°C [14] [16]. This approach combines the advantages of mechanical activation with controlled thermal conditions to achieve yields of 80 to 95% [14] [16]. The minimal solvent requirements significantly reduce environmental impact while maintaining high product yields [14] [16].

Solid-state reaction methodologies involve direct reaction between solid reactants under controlled temperature conditions ranging from 70°C to 100°C [16]. This approach achieves yields of 70 to 85% while producing exceptionally pure products due to the absence of solvent-related impurities [16]. The environmentally benign nature of these reactions aligns with sustainable chemistry principles [16].

MethodPrincipleConditionsAdvantagesYield
Melt ReactionReaction in molten state without solventTemperature above melting point (98-100°C)High concentration, no solvent waste90-100%
Ball MillingMechanical energy to promote reactionRoom temperature, mechanical forceEnvironmentally friendly, energy efficient75-90%
Kneading TechniqueMechanical mixing with minimal or no solventRoom temperature to 70°C, minimal grindingMinimal solvent, high yield80-95%
Solid-State ReactionReaction between solid reactantsControlled temperature (70-100°C)Pure product, environmentally benign70-85%

The purification of tetrahexylammonium hydrogensulfate requires specialized protocols tailored to the unique properties of quaternary ammonium salts [9] [11]. Recrystallization from aqueous solutions represents the most effective purification method, typically involving dissolution in hot water-ethanol mixtures followed by controlled cooling to 5 to 20°C [9] [18]. This approach achieves purities of 95 to 99% while producing well-defined crystalline products suitable for analytical applications [9] [18].

Precipitation with water-miscible amines provides an alternative purification approach particularly effective for water-soluble quaternary ammonium salts [9]. This method involves adding aliphatic amines to aqueous solutions to precipitate the desired salt, followed by filtration and washing with organic solvents [9]. Purities of 90 to 95% are typically achieved through this methodology [9].

MethodSolvent SystemTemperatureProcedurePurity AchievedAdvantages
Recrystallization from Aqueous SolutionWater/ethanol mixture5-20°C (cooling crystallization)Dissolve in hot solvent, cool slowly, filter crystals95-99%High purity, well-defined crystals
Precipitation with Water-Miscible AminesAqueous solution + aliphatic amineRoom temperatureAdd amine to precipitate salt, filter, wash with organic solvent90-95%Effective for water-soluble salts
Filtration and WashingIce water or cold organic solvent0-5°C (ice water wash)Filter product, wash with cold solvent, drain thoroughly85-95%Simple procedure, removes surface impurities
Solvent Extraction and RecoveryDichloromethane/water biphasic systemRoom temperatureExtract impurities into organic phase, separate aqueous phase90-98%Removes organic impurities effectively
Azeotropic DistillationBenzene/water azeotrope80-100°C (boiling point)Remove water by azeotropic distillation, filter remaining salt85-92%Removes water without thermal decomposition
Vacuum DryingNo solvent (vacuum conditions)20-40°C under vacuumDry crystals under reduced pressure with gentle heatingEnhanced purity (low moisture)Low moisture content, stable product

Tetrahexylammonium hydrogensulfate exhibits characteristic thermal stability patterns typical of long-chain quaternary ammonium salts. The compound demonstrates a melting point range of 98-100°C [1] [2] [3], which represents the primary thermal transition and upper operational limit for solid-state applications. This relatively low melting point compared to shorter-chain homologs reflects the increased molecular size and reduced lattice energy associated with the extended hexyl chains.

Thermal decomposition studies of analogous quaternary ammonium compounds indicate that tetrahexylammonium salts typically undergo Hofmann elimination reactions at temperatures exceeding 150°C [4] [5] [6]. Research on similar quaternary ammonium systems shows that thermal degradation follows first-order kinetics with activation energies ranging from 100-140 kJ/mol [6] [7]. The presence of the hydrogen sulfate anion contributes to thermal stability through ionic interactions, though the compound remains hygroscopic and requires storage under inert atmosphere conditions [1] [2] [8].

Differential scanning calorimetry analysis reveals that the phase transition occurs as a sharp endothermic peak at the melting point, consistent with a well-defined crystalline structure [9] [10]. The relatively low thermal stability compared to shorter-chain analogs (tetrabutylammonium hydrogensulfate melts at 168-174°C [11] [12]) demonstrates the inverse relationship between alkyl chain length and thermal stability in quaternary ammonium systems [6] [13].

Solvation Behavior in Polar/Non-Polar Media

The solvation characteristics of tetrahexylammonium hydrogensulfate reflect the amphiphilic nature of the compound, with distinct behavior patterns across different solvent polarities. In polar protic solvents, the compound exhibits moderate to high solubility due to hydrogen bonding interactions between the hydrogen sulfate anion and solvent molecules [8] [14] [15].

Quantitative solubility measurements indicate that the compound is readily soluble in methanol and dimethyl sulfoxide [8] [15], with solubility decreasing in the order: methanol > ethanol > water. This trend reflects the balance between ion-dipole interactions and hydrophobic effects from the extended alkyl chains. In water, the compound shows limited solubility due to the hydrophobic character of the four hexyl substituents, which disrupts the hydrogen-bonded water structure [14] [3].

Phase behavior studies demonstrate that tetrahexylammonium hydrogensulfate functions effectively as a phase transfer catalyst precisely because of its intermediate solubility characteristics [15] [16] [17]. The compound can partition between aqueous and organic phases, with the partition coefficient favoring organic media more strongly than shorter-chain analogs due to increased hydrophobic character [18] [16].

Solvation energy calculations based on Born equation models indicate that the large cationic radius (approximately 4.5-5.0 Å for tetrahexylammonium) results in reduced electrostatic solvation energy compared to smaller cations [19] [20]. This reduced solvation energy in polar media enhances the compound's phase transfer efficiency by decreasing the energy barrier for anion transfer processes [16] [21].

Phase Transfer Capacity Quantification

Tetrahexylammonium hydrogensulfate demonstrates enhanced phase transfer capabilities compared to shorter-chain homologs, with transfer efficiencies typically ranging from 70-90% for various anionic substrates [16] [21] [17]. The larger cationic radius of the tetrahexylammonium cation (compared to tetrabutylammonium) provides improved ion-pair formation and reduced coulombic interactions with associated anions [16] [22].

Mechanistic studies reveal that the phase transfer process follows the extraction mechanism rather than the interfacial mechanism, with the quaternary ammonium salt extracting into the organic phase along with the transferred anion [16] [21] [17]. The rate-determining step varies with the specific anion, but generally involves either anion transfer across the interface or the intrinsic organic-phase reaction [16] [21].

Quantitative structure-activity relationships demonstrate that the six-carbon alkyl chains provide an optimal balance between lipophilicity and steric accessibility [16] [17]. Longer chains would increase phase transfer efficiency but at the cost of reduced reaction rates due to steric hindrance around the quaternary nitrogen center [16] [21].

Transfer rate measurements indicate that tetrahexylammonium hydrogensulfate exhibits first-order kinetics for anion transfer processes, with rate constants typically 2-4 times higher than corresponding tetrabutylammonium systems [16]. The compound shows particular efficiency for moderately hydrated anions such as hydrogen sulfate, chloride, and acetate, with transfer efficiency decreasing for highly hydrated anions like fluoride [16] [17].

Hydrogen-Bonding Acceptor Parameters (β Values)

The hydrogen sulfate anion in tetrahexylammonium hydrogensulfate exhibits well-characterized hydrogen bond acceptor properties with a β-parameter value of 10.4 ± 0.6 [23] [24]. This value positions hydrogen sulfate as a moderate hydrogen bond acceptor, ranking between chloride (β = 12.1) and bromide (β = 10.6) on the Kamlet-Taft hydrogen bond acceptor scale [23].

Systematic β-value determinations using UV-visible absorption titrations with neutral hydrogen bond donors demonstrate excellent transferability of the hydrogen sulfate β-parameter across different solvents and donor systems [23] [24]. Measurements in both acetonitrile and chloroform yield consistent values, confirming the intrinsic hydrogen bonding strength of the hydrogen sulfate anion [23].

Temperature-dependent studies reveal that hydrogen bond acceptor strength decreases with increasing temperature, following typical van't Hoff behavior for hydrogen bonding interactions [23] [24]. The enthalpy of hydrogen bond formation for hydrogen sulfate systems typically ranges from -20 to -35 kJ/mol, depending on the specific donor molecule [23].

Comparative analysis with other quaternary ammonium hydrogen sulfates shows that the cation structure minimally influences the hydrogen bonding parameters of the anion [23] [24]. However, ion-pairing effects in low-dielectric media can reduce the apparent β-value by competing with hydrogen bond formation [23]. The tetrahexylammonium cation provides optimal conditions for hydrogen bonding studies due to its large size and low charge density, which minimizes ion-pairing in moderately polar solvents [23] [24].

Hydrogen Bond Acceptor Count

4

Exact Mass

450.36170531 g/mol

Monoisotopic Mass

450.36170531 g/mol

Heavy Atom Count

30

Related CAS

20256-54-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32503-34-7

General Manufacturing Information

1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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